3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid is a heterocyclic compound with a unique substitution pattern. Its chemical formula is C~7~H~7~F~2~IN~2~O~2~ , and it has a molecular weight of approximately 316.04 g/mol . The compound contains both an iodine and a difluoromethyl group, which contribute to its distinctive properties.
Synthesis Analysis
The synthesis of this compound involves specialized routes due to the rare combination of substituents. Notably, the van Leusen pyrrole synthesis and the halogen dance reaction are employed to construct the five-membered heterocyclic ring system. These synthetic pathways allow for the incorporation of the difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene rings in the acid component .
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)3-13-6(7(9)10)5(11)2-12-13/h2,4,7H,3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUAEMNJILHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=C(C=N1)I)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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